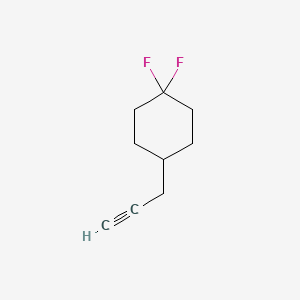
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane, also known as 1,1-difluorocyclohex-4-en-1-yl prop-2-yn-1-yl, is a synthetic compound with a wide range of applications in biochemistry and chemistry. It is a versatile compound that can be used in many different ways, including as a reagent, a catalyst, and a ligand. This compound is a valuable tool for scientists and researchers in the fields of biochemistry and chemistry, as it can provide a great deal of insight into the structure and function of molecules.
Scientific Research Applications
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane has a wide range of applications in scientific research. It can be used as a reagent in the synthesis of a variety of molecules, including those with therapeutic potential. It has also been used in the synthesis of peptides and proteins, as well as in the study of the structure and function of enzymes. Additionally, this compound-4-(prop-2-yn-1-yl)cyclohexane has been used in the synthesis of a variety of other compounds, such as ligands, catalysts, and other organic molecules.
Mechanism of Action
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane acts as a reagent in the synthesis of a variety of molecules, including those with therapeutic potential. It is a versatile compound that can be used in many different ways, including as a reagent, a catalyst, and a ligand. In addition to its reagent properties, this compound-4-(prop-2-yn-1-yl)cyclohexane can also act as a catalyst in the synthesis of various molecules. This is due to its ability to form a complex with a substrate molecule, which can then be used to facilitate the synthesis of the desired product.
Biochemical and Physiological Effects
This compound-4-(prop-2-yn-1-yl)cyclohexane has a wide range of biochemical and physiological effects. It has been used in the synthesis of a variety of molecules, including those with therapeutic potential. It has also been used in the study of the structure and function of enzymes, and as a catalyst in the synthesis of various molecules. Additionally, this compound has been found to have an inhibitory effect on the activity of certain enzymes, such as tyrosine kinases, which can be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane in laboratory experiments is its versatility. It can be used as a reagent, a catalyst, and a ligand in the synthesis of various molecules. Additionally, it can be used to study the structure and function of enzymes and other proteins. Its main limitation is its toxicity, which can be hazardous if not handled properly.
Future Directions
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane has a wide range of potential applications in biochemistry and chemistry. Future research could focus on the synthesis of novel compounds using this compound, as well as the study of its biochemical and physiological effects. Additionally, further research could be done on the mechanism of action of this compound and its potential applications in the development of therapeutics. Finally, research could be done on the optimization of the synthesis of this compound-4-(prop-2-yn-1-yl)cyclohexane and its derivatives, as well as its use as a catalyst and a ligand in the synthesis of other compounds.
Synthesis Methods
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane can be synthesized using a variety of methods. The most common method involves the reaction of 2-chloro-1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexanecyclohex-4-en-1-yl prop-2-yn-1-yl with ethylmagnesium bromide. This reaction yields this compound-4-(prop-2-yn-1-yl)cyclohexane as the major product. Other methods of synthesis involve the reaction of this compound-4-(prop-2-yn-1-yl)cyclohexane with a variety of reagents, such as sodium hydride and ethylmagnesium bromide.
Properties
IUPAC Name |
1,1-difluoro-4-prop-2-ynylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2/c1-2-3-8-4-6-9(10,11)7-5-8/h1,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REARXAMPSAXJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




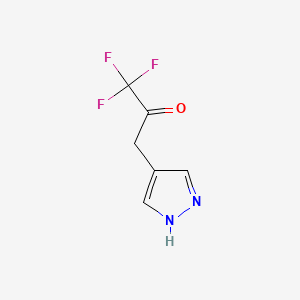
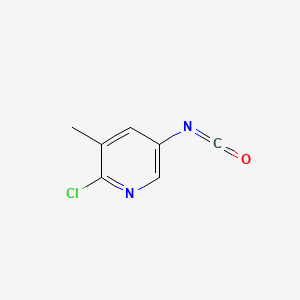
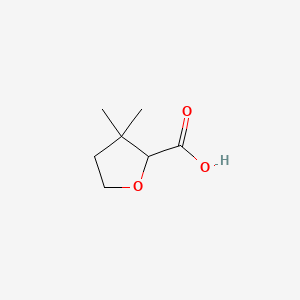
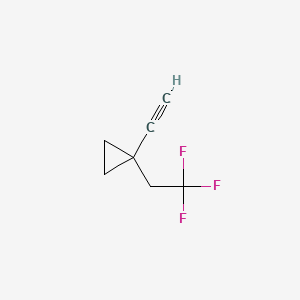

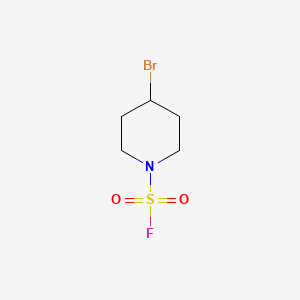
![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)
